N-benzyl-N-methyl-2-phenylbutanamide
Description
N-Benzyl-N-methyl-2-phenylbutanamide is a tertiary amide characterized by a butanamide backbone substituted with a benzyl group and a methyl group on the nitrogen atom, along with a phenyl group at the second carbon of the butanamide chain. The benzyl and phenyl groups likely enhance lipophilicity, influencing solubility and biological interactions.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-phenylbutanamide |
InChI |
InChI=1S/C18H21NO/c1-3-17(16-12-8-5-9-13-16)18(20)19(2)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
YKWVWZYYCXNLEL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between N-benzyl-N-methyl-2-phenylbutanamide and its analogs:
Key Observations:
- Substituent Effects : The benzyl group in the main compound may enhance steric hindrance compared to the 3-methylphenyl group in N-(3-methylphenyl)-2-phenylbutanamide .
- Molecular Weight : The main compound’s higher molecular weight (279.38 g/mol) suggests greater lipophilicity than analogs like N-(3-methylphenyl)-2-phenylbutanamide (253.34 g/mol), which could influence membrane permeability in biological systems.
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